Cas no 2228137-07-1 ({1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine)
{1-1-(Ciclopropilmetil)-1H-1,2,3-triazol-4-il-2-metilpropan-2-il}(metil)ammina è un composto organico azotato caratterizzato da una struttura unica che combina un nucleo triazolico con un gruppo ciclopropilmetilico e una funzione amminica terziaria. La sua architettura molecolare conferisce proprietà farmacocinetiche favorevoli, tra cui una buona stabilità metabolica e una selettività potenziale verso specifici bersagli biologici. Il gruppo ciclopropilmetilico contribuisce alla rigidità strutturale, mentre il triazolo offre siti potenziali per interazioni dipolo-dipolo o legami idrogeno. Queste caratteristiche lo rendono un interessante scaffold per applicazioni nella progettazione di farmaci, in particolare come modulatore di recettori o enzimi. La presenza del gruppo amminico terziario può influenzarne la solubilità e la capacità di attraversare membrane biologiche.
2228137-07-1 structure
Product Name:{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine
Numero CAS:2228137-07-1
MF:C11H20N4
MW:208.303301811218
CID:6313834
PubChem ID:165865657
Update Time:2025-07-15
{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- {1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine
- EN300-1753779
- {1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine
- 2228137-07-1
-
- Inchi: 1S/C11H20N4/c1-11(2,12-3)6-10-8-15(14-13-10)7-9-4-5-9/h8-9,12H,4-7H2,1-3H3
- Chiave InChI: UOCUSFUPAYFWHZ-UHFFFAOYSA-N
- Sorrisi: N1(C=C(CC(C)(C)NC)N=N1)CC1CC1
Proprietà calcolate
- Massa esatta: 208.16879665g/mol
- Massa monoisotopica: 208.16879665g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 42.7Ų
{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753779-0.05g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1753779-0.1g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1753779-0.25g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 0.25g |
$1604.0 | 2023-09-20 | ||
| Enamine | EN300-1753779-0.5g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 0.5g |
$1673.0 | 2023-09-20 | ||
| Enamine | EN300-1753779-1.0g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 1g |
$1742.0 | 2023-05-26 | ||
| Enamine | EN300-1753779-2.5g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1753779-5.0g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 5g |
$5056.0 | 2023-05-26 | ||
| Enamine | EN300-1753779-10.0g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 10g |
$7497.0 | 2023-05-26 | ||
| Enamine | EN300-1753779-1g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1753779-5g |
{1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylpropan-2-yl}(methyl)amine |
2228137-07-1 | 5g |
$5056.0 | 2023-09-20 |
{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
2228137-07-1 ({1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylpropan-2-yl}(methyl)amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso